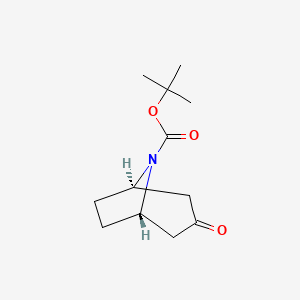

N-Boc-nortropinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-9H,4-7H2,1-3H3/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENILFUADYEXNU-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-Nortropinone: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Boc-nortropinone, a derivative of the tropane alkaloid nortropinone, serves as a critical building block in synthetic organic chemistry. Its unique bicyclic structure, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound, systematically named tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, possesses a rigid bicyclic framework. The Boc group attached to the nitrogen atom serves to protect it from unwanted reactions, allowing for selective modifications at other positions of the molecule.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 185099-67-6 |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol |

| IUPAC Name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC(=O)C2 |

| InChI Key | MENILFUADYEXNU-DTORHVGOSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid[1][2] |

| Melting Point | 70-74 °C[2][3] |

| Boiling Point | 325.8 °C at 760 mmHg[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as chloroform and methanol |

| Purity | ≥98.0% (HPLC) |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Data | Interpretation |

| ¹H NMR | Spectrum is consistent with the chemical structure. |

| ¹³C NMR | Provides information on the carbon framework. |

| IR Spectroscopy | Shows characteristic peaks for the ketone (C=O) and carbamate (N-C=O) functional groups. |

| Mass Spectrometry | Confirms the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the protection of the secondary amine of nortropinone with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting nortropinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend nortropinone hydrochloride in dichloromethane (DCM).

-

Add triethylamine (TEA) to the suspension to neutralize the hydrochloride and free the amine.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

Purification of this compound

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain a high-purity product.

Column Chromatography:

-

Stationary phase: Silica gel

-

Mobile phase: A mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted to achieve optimal separation.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexanes and ethyl acetate).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Chemical Reactions and Applications in Drug Development

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool in drug discovery. The ketone functional group can be reduced to an alcohol or converted to other functionalities, while the Boc protecting group can be easily removed under acidic conditions to liberate the secondary amine for further derivatization.

Role as a Synthetic Intermediate

The rigid bicyclic structure of this compound provides a scaffold for the synthesis of compounds with specific three-dimensional orientations, which is often crucial for biological activity.

Caption: Synthetic pathway from Nortropinone to this compound and its subsequent derivatization.

Application in the Synthesis of Opioid Receptor Modulators

A significant application of this compound is in the synthesis of tropane-based compounds that act as modulators of opioid receptors. These receptors are key targets for the development of analgesics and drugs to treat addiction. The tropane scaffold can be modified to create ligands with varying affinities and efficacies for the different opioid receptor subtypes (μ, δ, and κ).

Caption: Workflow illustrating the use of this compound in drug development.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex tropane alkaloids and their analogs. Its well-defined structure and the presence of the versatile Boc protecting group allow for precise chemical manipulations, making it an invaluable tool for medicinal chemists and drug development professionals. The ability to generate diverse libraries of tropane-based compounds from this starting material continues to fuel the discovery of novel therapeutics, particularly in the area of pain management and neurological disorders.

References

Synthesis of N-Boc-Nortropinone from Tropinone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Boc-nortropinone, a valuable intermediate in pharmaceutical development, starting from tropinone. The process involves a two-step reaction sequence: N-demethylation of tropinone to yield nortropinone, followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group.

Executive Summary

The conversion of tropinone to this compound is a crucial transformation for the synthesis of various tropane alkaloid derivatives with significant therapeutic potential. This document outlines the prevalent and effective methods for achieving this synthesis, focusing on the widely used N-demethylation reaction employing α-chloroethyl chloroformate (ACE-Cl) followed by Boc protection using di-tert-butyl dicarbonate ((Boc)₂O). Detailed experimental procedures, quantitative data, and process visualizations are provided to facilitate replication and optimization in a laboratory setting.

Data Presentation

The following table summarizes the key quantitative data associated with the two-step synthesis of this compound from tropinone.

| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) | Key Parameters |

| 1 | N-Demethylation | Tropinone, α-Chloroethyl chloroformate (ACE-Cl), 1,2-Dichloroethane (DCE), Methanol | 75-85% | >95% (as hydrochloride salt) | Reaction temperature, reaction time, and complete removal of solvents. |

| 2 | N-Boc Protection | Nortropinone Hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM) | 90-98% | >98% | Stoichiometry of reagents, reaction temperature, and purification method. |

| Overall | Two-Step Synthesis | - | 67-83% | >98% | Careful execution of both steps and purification. |

Signaling Pathways and Experimental Workflows

Logical Relationship of the Synthesis

Caption: Logical flow of the two-step synthesis from tropinone to this compound.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: N-Demethylation of Tropinone to Nortropinone Hydrochloride

This procedure utilizes α-chloroethyl chloroformate (ACE-Cl) for the demethylation of tropinone.

Materials:

-

Tropinone (1.0 eq)

-

α-Chloroethyl chloroformate (ACE-Cl) (1.2 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Methanol (MeOH), anhydrous

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve tropinone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add α-chloroethyl chloroformate (ACE-Cl) (1.2 eq) to the cooled solution with stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

To the resulting residue, add anhydrous methanol and heat the mixture to reflux for 1-2 hours to cleave the carbamate intermediate.

-

Cool the solution and remove the methanol under reduced pressure to yield crude nortropinone hydrochloride as a solid. This crude product can be used directly in the next step or purified further by recrystallization.

Step 2: N-Boc Protection of Nortropinone

This protocol describes the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate.

Materials:

-

Nortropinone Hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Suspend nortropinone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (TEA) (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to neutralize the hydrochloride and liberate the free base.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a white to off-white solid.[1]

Conclusion

The two-step synthesis of this compound from tropinone presented in this guide is a reliable and efficient method for obtaining this key pharmaceutical intermediate. The provided protocols, data, and visualizations offer a solid foundation for researchers and professionals in the field of drug development to successfully synthesize and utilize this compound in their research endeavors. Careful execution of the experimental procedures and appropriate purification techniques are paramount to achieving high yields and purity of the final product.

References

Technical Guide: N-Boc-nortropinone (CAS 185099-67-6)

An In-Depth Overview for Researchers and Drug Development Professionals

Introduction

N-Boc-nortropinone, identified by CAS number 185099-67-6, is a pivotal synthetic intermediate in medicinal chemistry and organic synthesis. Structurally, it is a derivative of nortropinone, a bicyclic alkaloid, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances the compound's stability and modulates its reactivity, making it an exceptionally versatile building block for constructing complex molecular architectures.[1][2] Its 8-azabicyclo[3.2.1]octane core is a privileged scaffold found in numerous biologically active compounds, particularly those targeting the central nervous system.[3][4]

This guide provides a comprehensive technical overview of this compound, summarizing its chemical properties, key synthetic protocols, and its application in the development of advanced therapeutic agents.

Chemical and Physical Properties

This compound is typically an off-white to white crystalline solid at room temperature.[5] The Boc-protecting group renders it soluble in many common organic solvents while having limited solubility in water.

| Property | Value | Reference(s) |

| CAS Number | 185099-67-6 | |

| IUPAC Name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Molecular Formula | C₁₂H₁₉NO₃ | |

| Molecular Weight | 225.28 g/mol | |

| Appearance | Off-white to white solid/powder | |

| Melting Point | 70-74 °C | |

| Boiling Point | 325.8 °C at 760 mmHg | |

| Density | 1.139 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Methanol; Insoluble in water. | |

| Flash Point | 150.8 °C | |

| Storage Temperature | 0-5 °C, Store in a cool, dry place. |

Synthesis and Experimental Protocols

This compound is most commonly synthesized by protecting the secondary amine of nortropinone. Its real value lies in its subsequent use as a reactant to build more complex molecules. The following protocols detail its preparation and its application in advanced synthesis.

Protocol 1: Synthesis of this compound

This protocol describes the standard procedure for the N-Boc protection of nortropinone hydrochloride.

Methodology:

-

Dissolution: Nortropinone hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of water and tetrahydrofuran (THF).

-

Base Addition: The solution is cooled to 0 °C in an ice bath. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq) is added to neutralize the hydrochloride salt and act as a base.

-

Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) is added to the stirred solution in one portion.

-

Reaction: The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 4-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the THF is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Figure 1. General workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Bicyclic Vinyl Boronate

This compound serves as a precursor for creating more complex structures, such as bicyclic vinyl boronates, which are valuable in Suzuki-Miyaura cross-coupling reactions.

Methodology:

-

Enolate Formation: To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), a strong base such as Lithium Hexamethyldisilazide (LHMDS) (1.1 eq) is added dropwise to form the corresponding lithium enolate. The mixture is stirred for 1 hour at this temperature.

-

Trapping with Comins' Reagent: A solution of N,N-Bis(trifluoromethylsulfonyl)aniline (Comins' reagent) (1.1 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours, allowing it to warm slowly to room temperature.

-

Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product, a vinyl triflate, is purified by flash column chromatography.

-

Borylation: The purified vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium acetate (KOAc) (3.0 eq) are combined in a flask with an appropriate solvent (e.g., dioxane or DMSO). The mixture is degassed and heated (e.g., to 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Final Isolation: The reaction mixture is cooled, filtered through celite, and the solvent is removed. The residue is taken up in an organic solvent, washed, dried, and concentrated. The final bicyclic vinyl boronate is purified by column chromatography.

Protocol 3: Reductive Amination for Derivative Synthesis

The ketone functional group in this compound is a prime site for modification, such as reductive amination, to introduce diverse side chains.

Methodology:

-

Imine Formation: this compound (1.0 eq) and a primary amine (1.1 eq) are dissolved in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid may be added to facilitate imine/enamine formation. The mixture is stirred at room temperature.

-

Reduction: A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the stirred mixture. This reagent is mild and selective for the iminium ion over the ketone.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous phase is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting N-Boc-protected amino derivative is purified via flash column chromatography.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but is a critical starting material for compounds targeting a range of biological systems.

References

Physical and chemical characteristics of N-Boc-nortropinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Boc-nortropinone, a key intermediate in pharmaceutical synthesis. The document details its properties, synthesis, and reactivity, presenting quantitative data in structured tables and outlining experimental protocols.

Core Chemical and Physical Properties

This compound, systematically named tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a derivative of nortropinone where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is crucial in multi-step syntheses, preventing the secondary amine from undergoing unwanted reactions. At room temperature, it typically appears as a white to off-white or light brown crystalline solid.[1][2]

The physical properties of this compound are summarized in the table below, providing a baseline for its handling, storage, and use in various experimental setups.

| Property | Value | Citations |

| Appearance | White to off-white solid/powder to crystal | [1][3] |

| Melting Point | 69-74 °C | |

| Boiling Point | 325.8 °C at 760 mmHg | |

| Density | 1.139 g/cm³ | |

| Flash Point | 150.8 °C | |

| Vapor Pressure | 0.000225 mmHg at 25°C | |

| Refractive Index | 1.507 | |

| Solubility | Sparingly soluble in water; slightly soluble in chloroform and methanol. | |

| Storage Temperature | 0-5°C recommended; Room temperature is also cited. |

The following table provides key chemical identifiers for this compound.

| Identifier | Value | Citations |

| CAS Number | 185099-67-6 | |

| Molecular Formula | C₁₂H₁₉NO₃ | |

| Molecular Weight | 225.28 g/mol | |

| InChI Key | MENILFUADYEXNU-DTORHVGOSA-N | |

| SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC(=O)C2 | |

| Purity | Typically ≥98.0% (HPLC) | |

| ¹H NMR Spectrum | Consistent with structure |

Synthesis and Purification Protocols

This compound is a synthetic compound, not known to be found in nature. It is primarily synthesized for use as an intermediate in the preparation of more complex molecules, such as tropine derivatives and opioid receptor modulators.

The most common method for synthesizing this compound involves the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Dissolution: Dissolve nortropinone in a suitable organic solvent, such as dichloromethane (DCM) or a similar aprotic solvent.

-

Base Addition: Add a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature. The reaction is typically stirred for several hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and base. The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is often purified by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of the ketone functional group and the stability of the Boc protecting group.

The carbonyl group at the 3-position is the primary site for nucleophilic addition and other ketone-related reactions. This allows for the introduction of various substituents at this position, forming the basis for its utility in synthesizing a wide range of tropane alkaloids and their analogs.

The N-Boc group is a robust protecting group, stable under a variety of conditions, including exposure to bases and nucleophiles. However, it is sensitive to acidic conditions.

-

Acid Lability: The Boc group can be readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane). This deprotection regenerates the secondary amine of the nortropinone core, allowing for further functionalization at the nitrogen atom.

-

Thermal Stability: While generally stable, prolonged heating at high temperatures (e.g., above 110°C) can lead to the degradation or removal of the Boc group.

The dual nature of this compound—a reactive ketone and a stable yet easily removable protecting group—makes it a versatile intermediate in complex organic synthesis.

Caption: Logical flow demonstrating the utility of this compound.

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and pharmaceutical development.

-

Opioid Receptor Modulators: It serves as a precursor for the synthesis of compounds that modulate opioid receptors, which are critical targets for developing treatments for pain and addiction.

-

Tropane Alkaloid Derivatives: It is used in the preparation of various tropine derivatives. These compounds have diverse biological activities and are utilized in pharmaceuticals and pesticides.

-

Synthesis of Bicyclic Vinyl Boronates: It has been used in the preparation of novel bicyclic vinyl boronates, which are versatile intermediates in organic chemistry.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.

-

Handling: Use only in a well-ventilated area and avoid breathing dust.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container. Recommended storage temperatures vary, with some sources suggesting 0-5°C and others room temperature.

Limited toxicological data is available, but as with any synthetic organic compound, exposure should be minimized. It is stable under recommended storage conditions.

References

The Strategic Role of N-Boc-Nortropinone in Tropane Alkaloid Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – November 27, 2025 – For researchers, medicinal chemists, and professionals in drug development, the synthesis of tropane alkaloids remains a critical area of study due to their significant physiological activities. Central to many modern synthetic strategies is the use of N-Boc-nortropinone, a versatile and stable intermediate. This technical guide provides an in-depth analysis of its application, featuring quantitative data, detailed experimental protocols, and workflow visualizations to support advanced research and development.

Introduction: The Advantage of the Boc Protecting Group

This compound serves as a cornerstone in the synthesis of a wide array of tropane alkaloids and their derivatives.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is pivotal; it deactivates the otherwise reactive secondary amine, preventing undesired side reactions and allowing for precise chemical modifications at other positions of the tropane skeleton.[2] Its stability under various conditions and the ability to be removed under mild acidic conditions make it an ideal choice for multi-step syntheses.[2] This strategic use simplifies complex synthetic challenges, enhances yields, and provides a reliable platform for developing novel analgesics, psychoactive agents, and other therapeutics.[1][3]

Core Synthetic Pathway: From this compound to Tropane Alkaloids

The synthesis of tropane alkaloids from this compound generally follows a three-step sequence:

-

Stereoselective Reduction: The ketone at the C-3 position is reduced to a secondary alcohol, yielding either N-Boc-tropineol (endo-alcohol) or N-Boc-pseudotropineol (exo-alcohol). The stereochemical outcome is critical as it dictates the final product's biological activity.

-

Esterification: The resulting hydroxyl group is esterified with a suitable carboxylic acid or its derivative. For example, esterification with benzoic acid is a key step in the synthesis of tropacocaine.

-

N-Deprotection: The Boc group is removed to yield the final tropane alkaloid.

This synthetic workflow is a robust and adaptable method for accessing a variety of tropane structures.

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield. The following tables summarize quantitative data derived from analogous and directly relevant transformations reported in the literature.

Table 1: Stereoselective Reduction of N-Boc Protected Ketones

| Reducing Agent | Substrate | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH(O-t-Bu)₃ in EtOH | N-Boc-δ-amino-γ-keto ester | >95:5 | 80% | |

| NB-Enantride® in THF | N-Boc-δ-amino-γ-keto ester | 5:95 | 98% |

| L-Selectride® in THF | Enantiopure aziridino ketones | High d.r. | High | |

Table 2: Esterification and Deprotection Yields

| Reaction Step | Reagents/Conditions | Substrate Scope | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Benzoic Anhydride | Cycloheptadienol | 95% | |

| Mitsunobu Esterification | Benzoic Acid, PPh₃, DEAD | Cholestane-3β-ol | 80% | |

| N-Boc Deprotection | TFA in DCM | Various N-Boc amines | 87-95% |

| N-Boc Deprotection | Water (100°C) | N-Boc, N'-Bn cyclosulfamides | 90-96% | |

Detailed Experimental Protocols

The following protocols are representative methodologies for the key transformations in the synthesis of tropane alkaloids from this compound.

Protocol 1: Stereoselective Reduction of this compound

This procedure is based on established methods for the diastereoselective reduction of sterically hindered or conformationally restricted ketones using bulky hydride reagents.

Objective: To produce N-Boc-pseudotropineol (exo-alcohol) with high diastereoselectivity.

Materials:

-

This compound

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of this compound (1 equivalent) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

L-Selectride® solution (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The bulky nature of L-Selectride® favors hydride attack from the less hindered equatorial face, leading to the exo-alcohol.

-

The reaction mixture is stirred at -78 °C for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield N-Boc-pseudotropineol.

Protocol 2: Esterification of N-Boc-pseudotropineol via Mitsunobu Reaction

This protocol describes the inversion of stereochemistry at C-3 while simultaneously introducing the ester functionality, a common strategy for accessing certain tropane alkaloids.

Objective: To synthesize N-Boc-tropacocaine precursor from N-Boc-pseudotropineol.

Materials:

-

N-Boc-pseudotropineol

-

Benzoic acid (or p-nitrobenzoic acid for higher yields with hindered alcohols)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-Boc-pseudotropineol (1 equivalent), benzoic acid (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. An orange color may appear and then fade.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The residue can be purified by flash column chromatography. The byproducts (triphenylphosphine oxide and the hydrazine derivative) can be challenging to remove, but specific purification techniques are available.

Protocol 3: N-Boc Deprotection

This is the final step to liberate the nitrogen atom and obtain the target tropane alkaloid.

Objective: To remove the Boc protecting group.

Materials:

-

N-Boc protected tropane ester

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc protected tropane ester (1 equivalent) in DCM (e.g., 10 mL per gram of substrate).

-

Add TFA (e.g., 5-10 equivalents, or as a 25-50% solution in DCM) to the solution at room temperature.

-

Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM can help remove residual TFA.

-

For work-up, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of NaHCO₃ to neutralize the acid and basify the amine.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final tropane alkaloid. The product may be isolated as a hydrochloride salt by treating the free base with HCl in a suitable solvent.

Conclusion

This compound is an invaluable precursor in the synthesis of tropane alkaloids. Its use allows for a controlled, stepwise approach to constructing complex molecular architectures. By leveraging stereoselective reduction techniques, efficient esterification reactions, and reliable deprotection protocols, researchers can access a wide variety of tropane derivatives. The quantitative data and detailed methodologies presented in this guide serve as a practical resource for scientists and professionals aiming to innovate within this important class of bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-Nortropinone

For Researchers, Scientists, and Drug Development Professionals

N-Boc-nortropinone, also known by its systematic name tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a key synthetic intermediate in the field of medicinal chemistry and drug development.[1] Its rigid bicyclic structure, derived from the tropane alkaloid scaffold, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physicochemical Properties

This compound is an off-white to white or light brown crystalline solid at room temperature.[2][3] It has limited solubility in water but is more soluble in organic solvents such as chloroform, methanol, and dichloromethane. A summary of its key quantitative data is presented below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₉NO₃ | |

| Molecular Weight | 225.28 g/mol | |

| CAS Number | 185099-67-6 | |

| Melting Point | 70-74 °C | |

| Boiling Point | 325.8 °C at 760 mmHg | |

| Density | 1.139 g/cm³ | |

| Flash Point | 150.8 °C | |

| Purity | ≥98.0% (HPLC) |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for introducing the Boc protecting group.

Reaction Principle:

The synthesis is based on the nucleophilic attack of the nitrogen atom of the nortropinone on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is often used to facilitate the reaction and neutralize any acidic byproducts.

General Experimental Protocol:

-

Materials and Reagents:

-

Nortropinone or Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

-

Procedure:

-

Dissolve nortropinone (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (1.5-2.0 equivalents) to the solution. If starting from nortropinone hydrochloride, a stronger base or a larger excess may be required.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent to the stirred mixture. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for several hours (typically 12-24 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), the reaction mixture is worked up. This typically involves diluting the mixture with water and transferring it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

-

Synthetic Utility and Logical Workflow

This compound serves as a crucial precursor in multi-step syntheses. The Boc protecting group can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization. This strategic protection and deprotection is fundamental in the synthesis of complex tropane derivatives, including opioid receptor modulators.

Caption: Synthetic workflow for this compound and its subsequent use.

References

The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tropane alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing framework, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, from atropine to cocaine.[1][2] The manipulation of this scaffold for the development of novel therapeutics often requires precise control over the reactivity of the tertiary amine. Nortropinone, the N-demethylated analog of tropinone, provides a critical entry point for such modifications. However, its secondary amine can lead to undesired side reactions.

The introduction of the tert-butoxycarbonyl (Boc) protecting group to create N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) was a significant development, enabling chemists to temporarily mask the amine's nucleophilicity and basicity.[3] This allows for selective reactions at other positions of the molecule. This guide details the seminal and most widely adopted method for the synthesis of this compound, providing a comprehensive overview of the experimental protocol, quantitative data, and logical workflows. While the parent tropane core was famously synthesized by Robinson in 1917, the advent of N-Boc protection is a more modern synthetic tool, with its "discovery" rooted in its first preparation and characterization as a stable, versatile intermediate.[2][4]

Synthesis Pathway: N-Protection of Nortropinone

The most common and efficient synthesis of this compound involves the reaction of nortropinone hydrochloride with di-tert-butyl dicarbonate (Boc)₂O. The hydrochloride salt is first neutralized in situ with a base, typically a tertiary amine like triethylamine (TEA), to liberate the free secondary amine of nortropinone. This free amine then acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O to form the N-Boc protected product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on a standard laboratory procedure for the Boc-protection of nortropinone.

1. Reaction Setup:

-

To a solution of nortropinone hydrochloride (100.0 mmol) in dichloromethane (DCM, 300 mL), triethylamine (TEA, 300.0 mmol) is added dropwise at room temperature. The temperature of the system should be maintained below 30 °C.

-

The mixture is stirred to ensure complete neutralization of the hydrochloride salt.

2. Reagent Addition:

-

Di-tert-butyl dicarbonate ((Boc)₂O, 110.0 mmol) is added to the reaction mixture in portions.

3. Reaction Execution:

-

The resulting system is stirred at room temperature for 6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (nortropinone) is completely consumed.

4. Work-up and Isolation:

-

Upon completion, the reaction solution is transferred to a separatory funnel.

-

The organic layer is washed sequentially with 1M hydrochloric acid (HCl), saturated aqueous sodium carbonate (Na₂CO₃) solution, and finally with saturated brine.

-

The separated organic phase is dried over anhydrous sodium sulfate (Na₂SO₄).

5. Purification and Characterization:

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the target compound, this compound. The product is typically obtained as a colorless oil or an off-white solid.

Experimental Workflow

The overall process from setup to final product can be visualized as a clear, sequential workflow.

References

Methodological & Application

Synthesis of N-Boc-Nortropinone: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Boc-nortropinone, a key intermediate in the development of various pharmaceutical compounds. The procedure begins with the readily available nortropinone hydrochloride and utilizes a standard Boc-protection reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation in a structured format, and a visual representation of the experimental workflow.

Introduction

This compound, also known as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a crucial building block in synthetic organic chemistry. Its bicyclic structure and the presence of a ketone functional group make it a versatile precursor for the synthesis of a wide range of biologically active molecules, including tropane alkaloids and their analogs. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled manipulation of the molecule's reactivity, making it an invaluable intermediate in multi-step syntheses. This protocol details a reliable and reproducible method for the preparation of this compound.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Nortropinone hydrochloride | ≥98% | Commercially Available |

| Sodium hydroxide (NaOH) | Reagent | Commercially Available |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |

| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |

| Ethyl acetate (EtOAc) | Reagent | Commercially Available |

| Hexanes | Reagent | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |

| Brine (saturated aqueous NaCl) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

Step 1: Free-Basing of Nortropinone Hydrochloride

-

Dissolve nortropinone hydrochloride (2.00 g, 12.4 mmol) in a minimum amount of deionized water (approximately 6.0 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1 M sodium hydroxide solution (14.8 mL, 14.8 mmol, 1.2 equivalents) dropwise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 20 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature at 23 °C). This will yield nortropinone as a colorless oil (approximately 1.54 g, quantitative yield), which can be used in the next step without further purification.

Step 2: N-Boc Protection of Nortropinone

-

Dissolve the nortropinone free base (1.54 g, 12.3 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (4.26 mL, 18.6 mmol), 4-(dimethylamino)pyridine (DMAP) (0.302 g, 2.47 mmol), and triethylamine (Et₃N) (7.0 mL, 50.2 mmol).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification by Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in a mixture of hexanes and ethyl acetate.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to light brown solid.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Nortropinone Hydrochloride |

| Final Product | This compound |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.29 g/mol [1] |

| Appearance | White to light brown solid[1] |

| Melting Point | 70-74 °C |

| Typical Yield | ~85-95% |

| Purity (by NMR) | ≥98.0%[1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.41-4.58 (m, 1H), 4.24-4.32 (m, 2H), 2.25-2.31 (m, 2H), 2.07-2.14 (m, 3H), 1.91-1.95 (m, 2H), 1.76-1.80 (m, 2H), 1.49 (s, 9H). (Note: Peak assignments may vary slightly depending on the solvent and instrument.) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 208.9, 154.5, 80.2, 53.4, 46.9, 41.2, 28.4. (Note: Peak assignments may vary slightly depending on the solvent and instrument.) |

| IR (KBr, cm⁻¹) | ν: ~2970 (C-H stretch), ~1715 (C=O stretch, ketone), ~1685 (C=O stretch, carbamate), ~1160 (C-O stretch). |

| Mass Spec (ESI) | m/z: 226.1 [M+H]⁺ |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from nortropinone hydrochloride. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for most organic synthesis laboratories. The detailed steps for reaction setup, work-up, and purification, along with the comprehensive characterization data, should enable researchers to successfully prepare this important synthetic intermediate for their drug discovery and development projects.

References

Application Note and Protocol: Purification of N-Boc-nortropinone by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-nortropinone is a pivotal intermediate in the synthesis of various tropane alkaloids and their derivatives, which are of significant interest in pharmaceutical research and drug development.[1][2] The purity of this compound is critical for the successful synthesis of downstream targets. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted technique for the separation of organic compounds based on their polarity.[3]

The protocol outlines the preparation of the crude sample, packing of the chromatography column, elution of the compound, and subsequent analysis of the collected fractions. Additionally, a table summarizing key quantitative data and a workflow diagram are provided for clarity.

Data Presentation

The efficiency of the chromatographic separation is dependent on the choice of the stationary and mobile phases, which influences the retention factor (Rf) of the compound and its impurities. The following table provides typical parameters for the purification of this compound on silica gel.

| Parameter | Value | Notes |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard grade silica gel is suitable for this purification.[4] |

| Mobile Phase | Hexane/Ethyl Acetate (EtOAc) | A common and effective solvent system for compounds of intermediate polarity.[5] |

| Gradient Elution | 10% to 30% EtOAc in Hexane | A gradient elution is recommended to ensure good separation of less polar impurities from the more polar product. |

| Typical Rf of Product | ~0.3 - 0.4 in 20% EtOAc/Hexane | The Rf value can be pre-determined by Thin Layer Chromatography (TLC) to optimize the solvent system. An optimal Rf for column chromatography is around 0.2-0.4. |

| Loading Capacity | 1:30 to 1:100 (Crude:Silica) by weight | Overloading the column can lead to poor separation. |

| Typical Yield | >90% | Dependent on the purity of the crude material and the precision of the chromatographic separation. |

Experimental Protocol

This protocol details the purification of crude this compound using flash column chromatography.

1. Materials and Reagents

-

Crude this compound

-

Silica Gel (for flash chromatography, 40-63 µm)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass chromatography column

-

Compressed air or nitrogen source with a flow controller

-

Fraction collection tubes

-

Rotary evaporator

2. Preparation of the Mobile Phase

Prepare stock solutions of 10% ethyl acetate in hexane and 30% ethyl acetate in hexane. These will be used for the gradient elution. For a 1 L solution of 10% EtOAc/Hexane, mix 100 mL of ethyl acetate with 900 mL of hexane.

3. Thin Layer Chromatography (TLC) Analysis of Crude Material

Before performing the column chromatography, it is crucial to analyze the crude mixture by TLC to determine the optimal solvent system and identify the product and impurities.

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a 20% ethyl acetate in hexane solvent system.

-

Visualize the spots using a suitable method (e.g., UV light if the compounds are UV active, or by staining with potassium permanganate or iodine).

-

The desired product should have an Rf value of approximately 0.3-0.4 in this system. Adjust the solvent polarity if necessary; increasing the ethyl acetate concentration will increase the Rf values.

4. Packing the Chromatography Column

-

Ensure the chromatography column is clean, dry, and mounted vertically.

-

Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial mobile phase (10% EtOAc/Hexane).

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

-

Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Do not let the silica run dry.

5. Sample Loading

Dry loading is recommended to improve the resolution of the separation.

-

Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

-

Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

-

Carefully add the dried sample onto the top of the packed silica gel column.

-

Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

6. Elution and Fraction Collection

-

Carefully add the initial mobile phase (10% EtOAc/Hexane) to the column without disturbing the top layer.

-

Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

-

Begin collecting fractions.

-

Gradually increase the polarity of the mobile phase to 30% EtOAc/Hexane to elute the more polar this compound. The exact gradient profile may need to be optimized based on the TLC analysis.

-

Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.

7. Analysis of Fractions and Product Isolation

-

Spot each collected fraction on a TLC plate and develop it to identify the fractions containing the pure product.

-

Combine the pure fractions.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an off-white solid.

-

Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Below is a diagram illustrating the experimental workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Novel Ligands from N-Boc-Nortropinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Boc-nortropinone as a versatile starting material for the synthesis of novel tropane-based ligands, particularly targeting the dopamine transporter (DAT). The protocols outlined below, along with the accompanying data and pathway diagrams, are intended to facilitate the development of new chemical entities for research in neuropharmacology and drug discovery.

This compound is a valuable bicyclic ketone intermediate that allows for systematic chemical modifications at both the nitrogen atom of the tropane core and the C3 position.[1] Its stability and ease of handling make it an ideal precursor for generating libraries of compounds to explore structure-activity relationships (SAR).[1] The primary synthetic strategies involve N-alkylation/arylation following deprotection of the Boc group and functionalization of the C3-keto group through reactions such as reductive amination or Wittig olefination.

Key Synthetic Approaches

Two principal synthetic routes for the derivatization of this compound are highlighted:

-

N-Substitution via Deprotection and Reductive Amination: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be readily removed under acidic conditions. The resulting secondary amine, nortropinone, can then be N-substituted through various methods, including reductive amination with a wide range of aldehydes and ketones to introduce diverse functionalities.[2][3]

-

C3-Position Modification: The ketone at the C3 position of the nortropinone scaffold serves as a handle for further chemical transformations. For instance, Wittig-type reactions can be employed to introduce carbon-carbon double bonds, providing access to a different class of derivatives.[4]

Application in Dopamine Transporter (DAT) Ligand Synthesis

A significant application of this compound is in the synthesis of high-affinity and selective ligands for the dopamine transporter. Dysregulation of DAT is implicated in several neurological and psychiatric disorders, making it a crucial therapeutic target. By systematically modifying the N-substituent and the C3-position of the nortropinone core, it is possible to modulate the binding affinity and selectivity of the resulting ligands for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Quantitative Data: Binding Affinities of N-Substituted Nortropane Analogs

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-substituted nortropane analogs, synthesized from nortropinone (derived from this compound), for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These compounds are derivatives of 2β-carbomethoxy-3β-(4'-iodophenyl)tropane (β-CIT).

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| β-CIT | -CH₃ | 27 | 2.7 | 1000 |

| 4 | -CH₂CH=CHCH₃ (crotyl) | 15 | 1000 | 1000 |

| 5 | -CH₂C(Br)=CH₂ | 30 | 1000 | >10000 |

| 6 | -CH₂C≡CH (propynyl) | 14 | 1000 | 1000 |

| 3d | -CH₂CH=CHI | 30 | 960 | 10000 |

Experimental Protocols

Protocol 1: N-Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield nortropinone hydrochloride.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the nortropinone hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

-

Dry the solid under vacuum to obtain nortropinone hydrochloride, which can be used in the subsequent reductive amination step without further purification.

Protocol 2: Reductive Amination for N-Substitution

This protocol outlines a general procedure for the N-alkylation of nortropinone with an aldehyde.

Materials:

-

Nortropinone hydrochloride (from Protocol 1)

-

Aldehyde of choice (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) (1.2 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

To a stirred suspension of nortropinone hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

-

Add the desired aldehyde (1.1 eq) to the reaction mixture and stir for an additional 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-substituted nortropinone derivative.

-

Purify the product by column chromatography on silica gel.

Visualizations

Caption: General workflow for synthesizing novel ligands from this compound.

Caption: Key steps in the reductive amination of nortropinone.

Caption: Simplified dopamine signaling pathway highlighting the role of DAT.

References

Application Note: A Detailed Protocol for the Boc Protection of Nortropinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] Nortropinone, a bicyclic ketone, serves as a versatile scaffold in the synthesis of tropane alkaloids and their derivatives, which exhibit significant biological activities.[3][4]

This application note provides a detailed, step-by-step experimental procedure for the N-protection of nortropinone using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-nortropinone. This key intermediate is crucial for further synthetic modifications in drug discovery and development.[3] The protocol described herein is straightforward and consistently provides the desired product in high yield and purity.

Reaction Scheme

The reaction involves the nucleophilic attack of the secondary amine of nortropinone on one of the carbonyl carbons of di-tert-butyl dicarbonate. A mild base is often used to facilitate the reaction.

Caption: Chemical reaction for the Boc protection of nortropinone.

Experimental Protocol

This protocol details the synthesis of this compound from nortropinone hydrochloride.

1. Materials and Equipment

-

Reagents:

-

Nortropinone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

-

2. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add nortropinone hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

-

Base Addition: Cool the solution in an ice bath (0 °C). Slowly add triethylamine (Et₃N) (2.5 eq) to the stirred solution. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free base.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the reaction mixture in one portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Separate the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel or by recrystallization.

3. Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable base. Handle with care.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value | Reference/Notes |

| Reactant | Nortropinone HCl | |

| Molar Equivalents | 1.0 | |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | |

| Molar Equivalents | 1.1 - 1.2 | A slight excess ensures complete reaction. |

| Base | Triethylamine (Et₃N) | |

| Molar Equivalents | 2.2 - 2.5 | Neutralizes HCl and facilitates the reaction. |

| Solvent | Dichloromethane (DCM) | Other solvents like methanol can also be used. |

| Reaction Time | 4 - 6 hours | Monitor by TLC. |

| Temperature | Room Temperature | |

| Product | This compound | |

| Appearance | Off-white to white crystalline solid | |

| Molecular Formula | C₁₂H₁₉NO₃ | |

| Molecular Weight | 225.28 g/mol | |

| Melting Point | 70-74 °C | |

| Typical Yield | >90% | |

| Purity (HPLC) | ≥98% |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm for the nine tert-butyl protons in ¹H NMR) and the integrity of the nortropinone scaffold.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbamate carbonyl group (typically around 1690 cm⁻¹) and the ketone carbonyl (around 1720 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (m/z = 226.1 for [M+H]⁺).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis and purification of this compound.

References

Application Note: Analytical Methods for the Characterization of N-Boc-nortropinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) is a key synthetic intermediate used in the preparation of various pharmaceutical compounds, including tropane alkaloids and opioid receptor modulators.[1][2] As a precursor in drug synthesis, its purity and structural integrity are critical. This document provides a comprehensive overview of the analytical methods for the characterization of this compound, including detailed protocols for spectroscopic and chromatographic techniques.

Physicochemical Properties

This compound is an off-white solid with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of approximately 225.28 g/mol .[1][3] Proper characterization begins with understanding its basic physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₃ | [1] |

| Molecular Weight | 225.28 g/mol | |

| Appearance | Off-white to white solid | |

| Melting Point | 70-74 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | 2-8°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound, confirming the presence of key functional groups and the overall molecular framework. Purity can also be assessed, with typical samples showing ≥98.0% purity by NMR.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Quantitative Data

-

¹H NMR: The spectrum should be consistent with the structure. Expect a large singlet for the nine equivalent protons of the tert-butyl (Boc) group around 1.4 ppm. Protons on the bicyclic nortropinone core will appear in the aliphatic region, while protons adjacent to the nitrogen and the ketone will be further downfield.

-

¹³C NMR: Key signals include the Boc carbonyl carbon (~155 ppm), the ketone carbonyl (~210 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28.5 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) |

| Boc -C (CH₃)₃ | - | ~80.0 |

| Boc C=O | - | ~155.0 |

| Ketone C=O | - | ~210.0 |

| Bridgehead C-H | Multiplets | Downfield Aliphatic |

| Other Ring CH₂ | Multiplets | Aliphatic |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation and Quantitative Data

The IR spectrum will provide a unique "fingerprint" for the molecule. The most prominent peaks will correspond to the carbonyl groups of the ketone and the Boc-carbamate.

Table 2: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| Ketone C=O Stretch | ~1720-1740 | Strong |

| Carbamate (Boc) C=O Stretch | ~1680-1700 | Strong |

| C-N Stretch | 1000-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or ion trap analyzer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is preferred to form [M+H]⁺ or [M+Na]⁺ adducts.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

-